molecular formula C12H25ClN2O3 B2424592 tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride CAS No. 2408958-75-6

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride

Cat. No.: B2424592
CAS No.: 2408958-75-6
M. Wt: 280.79
InChI Key: DXOXELVJNDSLSG-UHFFFAOYSA-N
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Description

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride is a chemical compound with the molecular formula C12H24N2O3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with 3-aminopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters and purification steps to obtain the desired compound with high purity. The final product is then subjected to quality control tests to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride
  • Tert-butyl 2-carbamimidoylmorpholine-4-carboxylate;hydrochloride
  • Tert-butyl 3-(2-aminoethyl)-4-morpholinecarboxylate;hydrochloride

Uniqueness

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Its longer alkyl chain compared to similar compounds allows for different spatial interactions and binding affinities, making it a versatile compound in various applications .

Properties

IUPAC Name

tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13;/h10H,4-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOXELVJNDSLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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